molecular formula C16H30FeO4 B3051848 Ferrous octanoate CAS No. 3645-16-7

Ferrous octanoate

Cat. No.: B3051848
CAS No.: 3645-16-7
M. Wt: 342.25 g/mol
InChI Key: FYKBHPZYQWSXTG-UHFFFAOYSA-L
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Description

Ferrous octanoate, also known as iron(II) octanoate, is a chemical compound composed of iron and octanoic acid. It is a coordination complex where the iron ion is in the +2 oxidation state, bonded to the carboxylate groups of octanoic acid. This compound is often used in various industrial and scientific applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ferrous octanoate can be synthesized through the reaction of ferrous sulfate with octanoic acid in the presence of a base. The reaction typically involves dissolving ferrous sulfate in water, followed by the addition of octanoic acid and a base such as sodium hydroxide to facilitate the formation of the this compound complex. The reaction is carried out under controlled temperature and pH conditions to ensure the complete formation of the desired product .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of large reactors where the reactants are mixed and heated to the required temperature. The product is then purified through filtration and drying processes to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ferrous octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ferrous octanoate involves its ability to donate and accept electrons due to the presence of the iron ion in the +2 oxidation state. This property makes it an effective catalyst in various chemical reactions. In biological systems, this compound can interact with proteins and enzymes involved in iron transport and metabolism, facilitating the transfer of iron ions to where they are needed .

Comparison with Similar Compounds

Similar Compounds

  • Ferrous sulfate
  • Ferrous gluconate
  • Ferrous fumarate
  • Ferric octanoate

Comparison

Ferrous octanoate is unique due to its specific ligand (octanoate), which imparts different solubility and reactivity properties compared to other ferrous compounds. For example, ferrous sulfate is commonly used as an iron supplement, while this compound is more often used in industrial and research applications due to its coordination chemistry .

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique properties and reactivity make it valuable in both scientific research and industrial processes. Understanding its preparation, reactions, and applications can help in harnessing its full potential for future advancements.

Properties

IUPAC Name

iron(2+);octanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H16O2.Fe/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKBHPZYQWSXTG-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30FeO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3645-16-7
Record name Ferrous octanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003645167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FERROUS OCTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5T83351UN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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